molecular formula C11H12BrN B1288148 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine CAS No. 91347-99-8

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B1288148
CAS No.: 91347-99-8
M. Wt: 238.12 g/mol
InChI Key: FDRGGAPHXGEHPI-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a bromophenyl group attached to the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-bromobenzaldehyde with a suitable amine under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is obtained after purification through column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance the efficiency of the process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction of the bromophenyl group can lead to the formation of the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-bromophenyl)pyridine.

    Reduction: Formation of 4-(phenyl)-1,2,3,6-tetrahydropyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydropyridine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)pyridine
  • 4-(Phenyl)-1,2,3,6-tetrahydropyridine
  • 4-(4-Bromophenyl)ethynylpyridine

Uniqueness

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is unique due to the presence of both the bromophenyl group and the tetrahydropyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications. The bromophenyl group enhances the compound’s reactivity, while the tetrahydropyridine ring provides structural stability and potential biological activity.

Properties

IUPAC Name

4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRGGAPHXGEHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594976
Record name 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91347-99-8
Record name 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

4-(4-Bromophenyl)-4-piperidinol (68 g, 0.27 mol) was added in small portions to a solution of trifluoroacetic acid (205 ml) at r.t. and the mixture was heated at 90° C. for 2 hr. Solvents were then removed in vacuum to give 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine as pale yellow oil. The yellow oil was used in the next step without further purification.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
205 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 2
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
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4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
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4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 5
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 6
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine

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